molecular formula C7H9N3OS B8498115 4-Amino-2-(ethylthio)pyrimidine-5-carbaldehyde

4-Amino-2-(ethylthio)pyrimidine-5-carbaldehyde

Cat. No. B8498115
M. Wt: 183.23 g/mol
InChI Key: APEFCNDMCFPSNB-UHFFFAOYSA-N
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Patent
US07544677B2

Procedure details

To a solution of 4-amino-5-hydroxymethyl-2-(ethylthio)pyrimidine (6-1) (9.6 g, 51.89 mmol) in CHCl3 (1 L) was added MnO2 (86.9 g, 415 mmol, 8 equiv). The suspension was stirred at rt overnight. The mixture was filtered through celite and washed with CHCl3. The combined filtrate was concentrated to give the titled compound (6-2). LRMS m/z (M+H) Calcd. 184.1, found 184.1.
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
86.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][N:5]=[C:4]([S:10][CH2:11][CH3:12])[N:3]=1>C(Cl)(Cl)Cl.O=[Mn]=O>[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][N:5]=[C:4]([S:10][CH2:11][CH3:12])[N:3]=1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
NC1=NC(=NC=C1CO)SCC
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
86.9 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washed with CHCl3
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC(=NC=C1C=O)SCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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